molecular formula C8H6FNS B096002 (4-Fluorophenylthio)acetonitrile CAS No. 18527-21-4

(4-Fluorophenylthio)acetonitrile

Cat. No. B096002
CAS RN: 18527-21-4
M. Wt: 167.21 g/mol
InChI Key: BJFLSPRQCMQITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Fluorophenylthio)acetonitrile" is a fluorinated α-aminonitrile that has been synthesized and characterized through various methods. It is a molecule of interest due to its potential applications in different fields, including organic light-emitting diode (OLED) technology and as a ligand in enzyme docking studies .

Synthesis Analysis

The synthesis of related fluorinated acetonitrile compounds follows a 'green protocol,' which emphasizes environmentally friendly methods. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was synthesized and characterized using elemental analysis, spectral methods, and X-ray crystallography . This approach to synthesis is crucial for developing sustainable chemical processes.

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been determined using X-ray diffraction, revealing that they crystallize in specific space groups, such as the orthorhombic space group Pbca for the α-aminonitrile compound . Theoretical calculations, including density functional theory (DFT), have been employed to obtain and analyze the equilibrium geometry of these molecules .

Chemical Reactions Analysis

The reactivity of these molecules has been explored through various molecular descriptors and reactivity surfaces. For example, the α-aminonitrile compound's reactivity was explained using local and global molecular descriptors, providing insights into its potential chemical behavior . Additionally, the electrochemical reduction of related compounds, such as 1-fluoro-2-arylvinyl phenyl sulphones, has been studied, demonstrating the cleavage of carbon-sulfur and carbon-fluorine bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitrile derivatives have been extensively studied. These compounds exhibit good thermal stability, which is beneficial for their application in OLED devices . Spectroscopic techniques have been used to investigate their optical and electrochemical properties, revealing that they possess narrow band gaps and high fluorescence quantum yields . The solubility and conductivity of related polymeric materials have also been analyzed, showing dependence on the degree of sulfonation .

Scientific Research Applications

Organic Synthesis and Photolysis

  • A study by Fagnoni, Mella, and Albini (1999) demonstrates the use of 4-Fluorophenylthio)acetonitrile in organic synthesis, specifically in the photolysis of haloanilines. The process involves irradiation in acetonitrile, leading to heterolytic dehalogenation and subsequent formation of various organic compounds, including 4-Fluoroaniline (Fagnoni, Mella, & Albini, 1999).

Materials Science and Electrochemistry

  • Research by Wei et al. (2006) focused on the electrochemical synthesis of copolymers involving 3-(4-fluorophenyl)thiophene, a compound related to (4-Fluorophenylthio)acetonitrile. This synthesis was performed in acetonitrile and led to copolymers with high conductivity and excellent ambient stability. The copolymers' structure and properties were extensively characterized (Wei et al., 2006).

Analytical Chemistry and Sensing Applications

  • A 2004 study by Mei and Wolf explored the use of related compounds in the enantioselective sensing of chiral carboxylic acids. The study involved fluorescence titration experiments in acetonitrile, indicating the potential application of these compounds in analytical chemistry (Mei & Wolf, 2004).
  • Presti et al. (2018) developed a sulfur-containing macrocycle functionalized BODIPY probe for Hg(II) detection in mixed aqueous solutions. This study highlights the role of (4-Fluorophenylthio)acetonitrile in developing sophisticated chemical sensors (Presti et al., 2018).

Safety And Hazards

“(4-Fluorophenylthio)acetonitrile” is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The use of “(4-Fluorophenylthio)acetonitrile” in organic synthesis is a promising field of research. Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFLSPRQCMQITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342390
Record name (4-Fluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenylthio)acetonitrile

CAS RN

18527-21-4
Record name (4-Fluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18527-21-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.